molecular formula C21H26N6O3 B2605887 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-09-3

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2605887
CAS RN: 2034233-09-3
M. Wt: 410.478
InChI Key: LFUDSVKZMKSRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

This compound is related to the synthesis and chemical reactions of heterocyclic compounds, which are crucial in the development of new pharmaceuticals, agrochemicals, and materials. Research in this area focuses on developing new synthetic methods for heterocyclic compounds and exploring their chemical reactivity. For instance, the convenient preparation of azolyl piperidines, including pyrazoles, imidazoles, and triazoles, through arylation and subsequent reduction demonstrates the compound's relevance in synthetic chemistry (Shevchuk et al., 2012).

Antimicrobial Activity

Compounds structurally related to the specified chemical have been investigated for their antimicrobial properties. For example, studies on the crystal structure and antimicrobial activity of related compounds highlight their potential in developing new antibacterial and antifungal agents. Such research emphasizes the importance of these compounds in addressing microbial resistance and developing new therapeutic agents (Okasha et al., 2022).

Molecular Docking and Biological Activity

The compound's relevance extends to molecular docking studies, which explore its interaction with biological targets. These studies help in understanding the compound's mode of action at the molecular level and its potential therapeutic applications. For instance, research on the molecular interaction of similar compounds with the CB1 cannabinoid receptor provides insights into their binding mechanisms and potential for receptor modulation (Shim et al., 2002).

Synthesis of Heterocycles

The compound is part of research focused on the synthesis of heterocycles, which are core structures in many drugs and biological molecules. The synthesis and properties of various triazole derivatives, for instance, demonstrate the compound's utility in creating molecules with potential pharmacological activities. This area of research is vital for the discovery of new drugs and the exploration of their mechanisms of action (Fedotov et al., 2022).

Selective Ligand Binding

Research has also explored the compound's relevance in the design of selective ligands for receptors, illustrating its potential in developing targeted therapies. The identification and optimization of compounds for selective binding to specific receptors, such as dopamine receptors, highlight the compound's importance in medicinal chemistry and drug design (Rowley et al., 1997).

properties

IUPAC Name

3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-14-6-4-5-7-17(14)27-18(22-23-21(27)29)12-15-8-10-26(11-9-15)20(28)16-13-25(2)24-19(16)30-3/h4-7,13,15H,8-12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUDSVKZMKSRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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